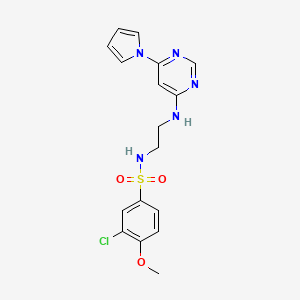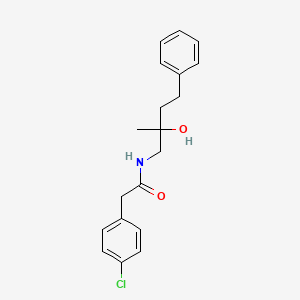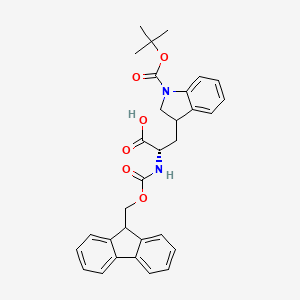![molecular formula C21H19N3O3 B2696432 2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one CAS No. 2380194-19-2](/img/structure/B2696432.png)
2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been extensively studied.
作用机制
The mechanism of action of 2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins that are involved in the inflammatory response, cancer cell proliferation, and microbial growth. The compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one has various biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, the compound has been shown to have anti-microbial properties against various bacteria and fungi.
实验室实验的优点和局限性
One of the advantages of using 2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one in lab experiments is its relatively low toxicity. The compound has been shown to have low toxicity in both in vitro and in vivo studies. Additionally, the compound has good solubility in various solvents, which makes it easy to use in experiments. However, one of the limitations of using the compound in lab experiments is its low stability. The compound is known to degrade over time, which may affect the accuracy of the results.
未来方向
There are many potential future directions for the use of 2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one in scientific research. One potential direction is the development of new drugs based on the compound for the treatment of various diseases such as cancer and neurological disorders. Another potential direction is the study of the compound's effects on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, the compound could be further studied for its anti-microbial properties and its potential use in the development of new antibiotics.
合成方法
The synthesis of 2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one has been achieved using various methods. One of the commonly used methods involves the reaction of 2-aminonicotinic acid, 4-methoxybenzoyl chloride, and phenylhydrazine in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or ethanol under reflux conditions. The resulting product is then purified using column chromatography to obtain the pure compound.
科学研究应用
2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one has shown promising results in scientific research for its potential applications in the field of medicine. The compound has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-[1-(4-methoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-27-18-9-7-16(8-10-18)21(26)23-13-17(14-23)24-20(25)12-11-19(22-24)15-5-3-2-4-6-15/h2-12,17H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGGHYCVTRHMDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{1-(2-fluorophenyl)-4-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2696351.png)




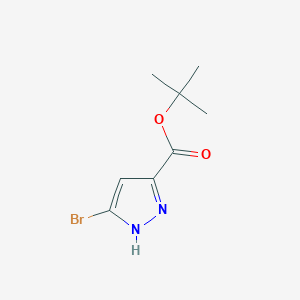
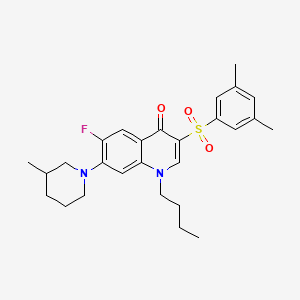
![4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2696364.png)

![2-(4-Chloro-3-nitrobenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2696368.png)
